![molecular formula C23H21F3N2O5 B2448574 Ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate CAS No. 868224-66-2](/img/structure/B2448574.png)
Ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate
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Overview
Description
Ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate is a useful research compound. Its molecular formula is C23H21F3N2O5 and its molecular weight is 462.425. The purity is usually 95%.
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Scientific Research Applications
Photolysis and Pyrolysis Studies
- Chemistry of 5-Oxodihydroisoxazoles : Research on the photolysis of ethyl 2-(isoquinolin-1-yl)-3-methyl-5-oxo-2,5-dihydroisoxazole-4-carbolate, a related compound, indicates complex pathways involving CO2 loss and formation of various cyclic compounds. This study contributes to understanding the chemical behaviors in photolysis and pyrolysis relevant to compounds like ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate (Singh & Prager, 1992).
Synthesis and Biological Importance
- Features of Reactions with Ethyl Cyanoacetate : Research demonstrates the synthesis of biologically important compounds like 3-cyano-4-[2-(trifluoromethyl)phenylamino]quinolin-2(1H)-ones via reactions involving components similar to ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate. This synthesis approach is critical for the development of new pharmaceuticals (Bylov, Bilokin, & Kovalenko, 1999).
Anticancer Activity
- Breast Cancer Research : A study on the synthesis of quinoline carboxylic acid derivatives, which have structural similarities to the compound , revealed significant anticancer activity against the MCF-7 breast cancer cell line. This highlights the potential of similar compounds in cancer treatment (Gaber et al., 2021).
Theoretical and Experimental Analysis
- Study of Quinolin Derivatives : Theoretical and experimental analysis of similar quinolin derivatives provides insights into the electronic structure, polarizability, and UV-Vis spectra, which are essential for understanding the chemical properties and potential applications of compounds like ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate (Halim, 2018).
Mechanism of Action
Target of Action
The primary target of this compound is the β-Glucuronidase enzyme . This enzyme plays a crucial role in the metabolism and excretion of toxic substances, and its inhibition can be beneficial in the treatment of several diseases .
Mode of Action
The compound interacts with the β-Glucuronidase enzyme, inhibiting its activity . This inhibition slows down the process of glucuronidation, a critical pathway for the detoxification and elimination of a wide range of endogenous and exogenous compounds .
Biochemical Pathways
The primary biochemical pathway affected by this compound is glucuronidation . This pathway is essential for the metabolism and excretion of toxic substances. By inhibiting β-Glucuronidase, the compound slows down glucuronidation, potentially leading to a decrease in the rate of detoxification and excretion of certain substances .
Result of Action
The inhibition of β-Glucuronidase by this compound can lead to a slowed glucuronidation process . This could result in an accumulation of certain substances that are typically metabolized and excreted via this pathway. The specific molecular and cellular effects would depend on the substances involved.
properties
IUPAC Name |
ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21F3N2O5/c1-3-32-22(31)14(2)33-19-9-5-8-18-17(19)10-11-28(21(18)30)13-20(29)27-16-7-4-6-15(12-16)23(24,25)26/h4-12,14H,3,13H2,1-2H3,(H,27,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MALPQJJIOKHYMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)OC1=CC=CC2=C1C=CN(C2=O)CC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21F3N2O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-[1-oxo-2-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]isoquinolin-5-yl]oxypropanoate |
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